molecular formula C20H23N5O3S B6439908 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine CAS No. 2549021-96-5

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine

Cat. No.: B6439908
CAS No.: 2549021-96-5
M. Wt: 413.5 g/mol
InChI Key: XXAWIHMQBHCQGB-UHFFFAOYSA-N
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Description

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is a synthesized organic compound belonging to the class of triazolopyridazines. This compound is gaining attention in the scientific community for its potential applications in medicinal chemistry and pharmacology. It has a unique molecular structure that lends itself to various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine typically involves a multi-step process. Starting from cyclopropylamine, the cyclopropyl group is introduced to a triazolopyridazine core. This intermediate is then subjected to methylation to introduce the methylene linkage. Finally, the pyrrolidine ring is attached through a sulfonyl linkage using tosyl chloride (4-methylbenzenesulfonyl chloride).

Industrial Production Methods

While detailed industrial production methods are proprietary and vary by manufacturer, the general approach involves optimizing the reaction conditions for scale-up, including the use of catalysts and solvents that ensure high yield and purity. Continuous flow chemistry and batch processing are common techniques employed to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine undergoes several types of reactions:

  • Oxidation: : This compound can be oxidized under harsh conditions, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions can break down the sulfonyl group, converting it into a simpler alkyl chain.

  • Substitution: : Nucleophilic substitution reactions can replace the sulfonyl group with various other functional groups depending on the reagent used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can achieve reduction.

  • Substitution: : Nucleophiles like alkoxides, thiolates, and amines can be used in substitution reactions, often requiring a polar solvent and moderate heating.

Major Products

The primary products of these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound, which may possess distinct biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable scaffold for the synthesis of novel derivatives that can be tested for various activities.

Biology and Medicine

In the fields of biology and medicine, 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, potentially serving as a lead compound for drug development against various diseases.

Industry

Industrially, it is used in the development of specialty chemicals and materials, particularly those requiring specific structural motifs provided by the triazolopyridazine core and sulfonyl group.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its unique structural features allow it to fit into the active sites of these targets, modulating their activity. The exact pathways involved can vary depending on the biological context but generally include inhibition or activation of enzyme activity, blocking of receptor sites, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-nitrobenzenesulfonyl)pyrrolidine

  • 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine

Uniqueness

Compared to these similar compounds, 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is unique due to the presence of the methylbenzenesulfonyl group, which imparts specific chemical and biological properties. This substitution can influence the compound's reactivity, biological activity, and potential therapeutic applications, making it a distinct entity within its class.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-14-2-6-17(7-3-14)29(26,27)24-11-10-15(12-24)13-28-19-9-8-18-21-22-20(16-4-5-16)25(18)23-19/h2-3,6-9,15-16H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWIHMQBHCQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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